molecular formula C15H11ClF3NO B11938646 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide

Cat. No.: B11938646
M. Wt: 313.70 g/mol
InChI Key: CEYAVHXDQVEOSF-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide typically involves a multi-step process. One common method is the Friedel-Crafts acylation, followed by a series of reactions to introduce the trifluoromethyl group and the amide functionality. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both chloro and trifluoromethyl groups on the benzene ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.70 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C15H11ClF3NO/c1-9-3-2-4-10(7-9)14(21)20-13-8-11(15(17,18)19)5-6-12(13)16/h2-8H,1H3,(H,20,21)

InChI Key

CEYAVHXDQVEOSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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